



Application Notes and Protocols for NVP-BSK805 Trihydrochloride Administration in Mice

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Compound of Interest		
Compound Name:	NVP-BSK805 trihydrochloride	
Cat. No.:	B15570939	Get Quote

These application notes provide detailed protocols for the in vivo administration of **NVP-BSK805 trihydrochloride**, a potent and selective JAK2 inhibitor, in mouse models. This document is intended for researchers, scientists, and drug development professionals working in oncology, hematology, and metabolic diseases.

Mechanism of Action

NVP-BSK805 is an ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It potently inhibits both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms.[1] The inhibition of JAK2 blocks the phosphorylation of downstream signaling proteins, primarily STAT5 (Signal Transducer and Activator of Transcription 5), thereby suppressing cell proliferation and inducing apoptosis in JAK2-dependent cell lines.[1][4]

Applications in Murine Models

NVP-BSK805 has been demonstrated to be effective in various mouse models, including:

- Oncology: As a radiosensitizer in esophageal squamous cell carcinoma (ESCC) xenograft models.[5][6]
- Hematology: In suppressing polycythemia and splenomegaly in models of myeloproliferative neoplasms.[1][3]



 Metabolic Studies: To investigate the role of JAK2 signaling in metabolic regulation, particularly in relation to leptin action.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving the administration of NVP-BSK805 in mice.

Table 1: In Vivo Efficacy of NVP-BSK805 in a Ba/F3 JAK2V617F Cell-Driven Mouse Model

Parameter	Vehicle Control	NVP-BSK805 (150 mg/kg, p.o.)	Reference
STAT5 Phosphorylation	Baseline	Blocked	[2][3][10]
Splenomegaly	Present	Suppressed	[1][2][3][10]
Leukemic Cell Spreading	Present	Suppressed	[1][2][3][10]

Table 2: Effect of NVP-BSK805 on rhEpo-Induced Polycythemia in BALB/c Mice

Dosage (p.o.)	Effect on Polycythemia	Effect on Splenomegaly	Reference
50 mg/kg	Suppression	Suppression	[2][10]
75 mg/kg	Suppression	Suppression	[2][10]
100 mg/kg	Suppression	Suppression	[2][10]

Table 3: Metabolic Effects of Chronic NVP-BSK805 Administration in C57BL/6J Mice



Administrat ion Route	Dosage	Effect on Food Intake	Effect on Fat Mass	Effect on Feed Efficiency	Reference
Intraperitonea I (i.p.)	0.03 mg	No significant alteration	Increased	Increased	[7]
Intracerebrov entricular (i.c.v.)	1.5 μg	Prevented leptin- induced anorexia	Increased	Not Reported	[7][8]
Intracerebrov entricular (i.c.v.)	12.5 μg	Induced hyperphagia	Not Reported	Not Reported	[7][8]

Experimental Protocols

Protocol 1: Evaluation of NVP-BSK805 as a Radiosensitizer in an ESCC Xenograft Model

This protocol is adapted from studies investigating the radiosensitizing effects of NVP-BSK805 in esophageal squamous cell carcinoma.[5][6]

1. Animal Model:

- Species: BALB/c nude mice, 6 weeks old, female.[5]
- Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.[11]
 Acclimatize animals for at least 5 days before the experiment.[11]

2. Tumor Implantation:

- Subcutaneously inject 5 x 106 KYSE-150 human ESCC cells in 100 μ L of serum-free RPMI-1640 medium into the right flank of each mouse.
- · Monitor tumor growth regularly.



3. Treatment Protocol:

- When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, NVP-BSK805, Radiation only, NVP-BSK805 + Radiation).
- NVP-BSK805 Administration: Prepare NVP-BSK805 in a suitable vehicle (e.g., 0.1% DMSO).
 [5] Administer the desired dose (e.g., 10 μM equivalent) via intraperitoneal injection 4 hours before irradiation.
- Radiation: Administer a single dose of 6 Gy radiation to the tumor-bearing flank.
- 4. Data Collection and Analysis:
- Measure tumor volume and body weight every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-JAK2, y-H2AX).[5]

Protocol 2: Assessment of NVP-BSK805 in a Myeloproliferative Neoplasm Model

This protocol describes the use of NVP-BSK805 to treat a mouse model driven by the JAK2V617F mutation.[1][3]

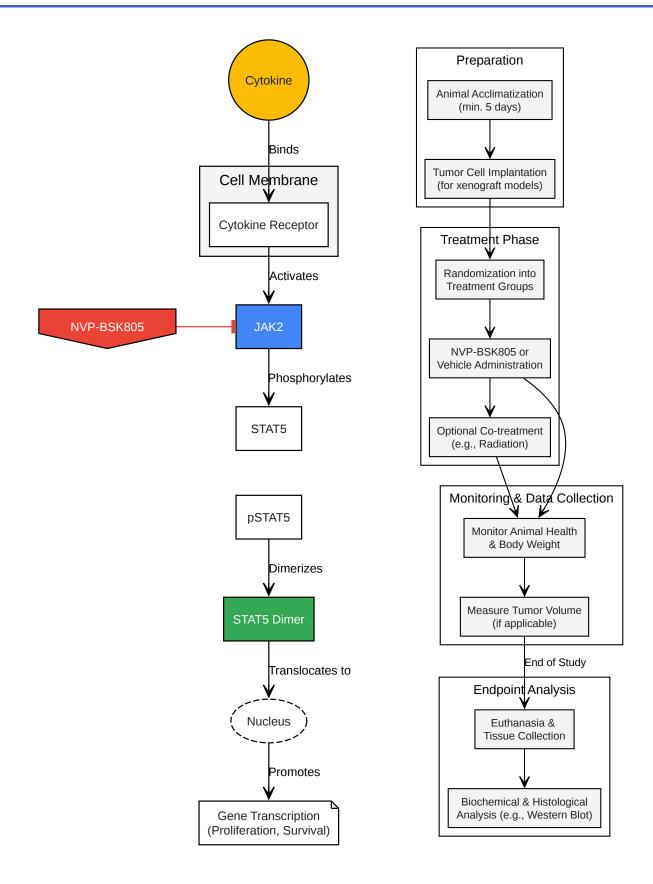
- 1. Animal Model:
- Model: Ba/F3 JAK2V617F cell-driven mouse model.
- Cell Injection: Intravenously inject Ba/F3 cells expressing JAK2V617F into recipient mice.
- 2. Treatment Protocol:
- NVP-BSK805 Administration: Prepare NVP-BSK805 for oral gavage. Administer a daily dose of 150 mg/kg.[2][3][10]
- Control Group: Administer the vehicle used to dissolve NVP-BSK805.
- 3. Endpoint Analysis:



- Monitor mice for signs of disease progression, including weight loss and splenomegaly.
- At the conclusion of the experiment, collect blood, spleen, and bone marrow for analysis.
- Flow Cytometry: Analyze cell populations in hematopoietic tissues.
- Western Blot: Assess STAT5 phosphorylation in tissue lysates.[3]

Visualizations





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